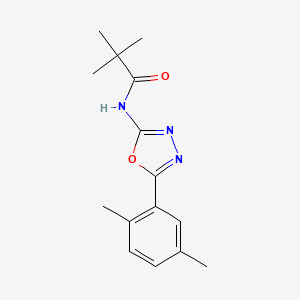
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide, also known as DPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPA is a derivative of oxadiazole, which is a heterocyclic organic compound that contains nitrogen, oxygen, and carbon atoms in its ring structure.
科学的研究の応用
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds like N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)pivalamide, play a significant role in various scientific research fields due to their unique chemical structure and wide range of biological activities. These compounds have been the subject of extensive studies aiming to explore their potential in drug development, material science, and as sensors due to their promising pharmacological properties and applications in different areas.
Drug Development and Pharmacological Properties
1,3,4-Oxadiazole compounds have been identified as a crucial structural subunit in the development of new drug candidates. They are known to exhibit a broad spectrum of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, anti-parasitic, and more. Their versatility in drug development stems from their ability to act as surrogates (bioisosteres) for carboxylic acids, carboxamides, and esters, making them efficacious medicinal agents with potentially reduced toxicity. The significance of 1,3,4-oxadiazole containing molecules in synthetic medicinal chemistry highlights their role in creating more active and less toxic therapeutic agents (Rana, Salahuddin, & Sahu, 2020).
Material Science and Organic Electronics
Beyond pharmacology, 1,3,4-oxadiazole derivatives have found applications in material science, particularly in the development of polymers, luminescence-producing materials, and electron-transporting materials. Their unique electronic and optical properties have been exploited in creating advanced materials for various technological applications, including organic electronics and sensors. The ability of these compounds to form stable and efficient luminescent materials is particularly noteworthy, offering potential applications in the development of new organic light-emitting diodes (OLEDs) and other electronic devices.
Metal-Ion Sensing
1,3,4-Oxadiazole derivatives have also been explored for their potential in metal-ion sensing due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of coordination sites. These properties make them suitable for the development of chemosensors, allowing for the selective detection of metal ions. The ability to design 1,3,4-oxadiazole-based sensors with specific sensitivity and selectivity towards particular metal ions can have significant implications in environmental monitoring, medical diagnostics, and industrial processes (Sharma, Om, & Sharma, 2022).
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-9-6-7-10(2)11(8-9)12-17-18-14(20-12)16-13(19)15(3,4)5/h6-8H,1-5H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHWKJUQWWCQHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


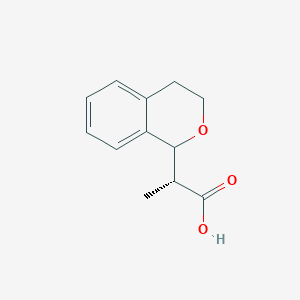
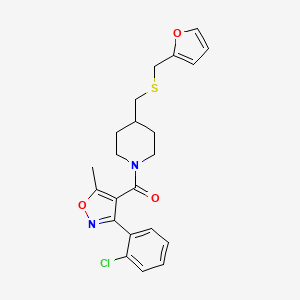
![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)
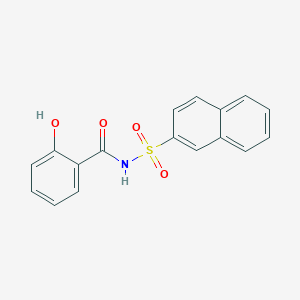
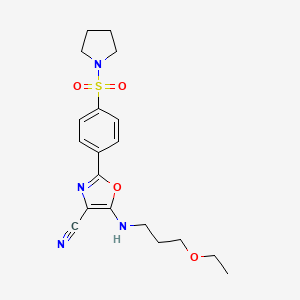
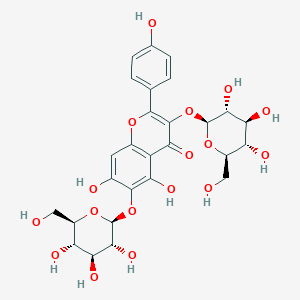
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)
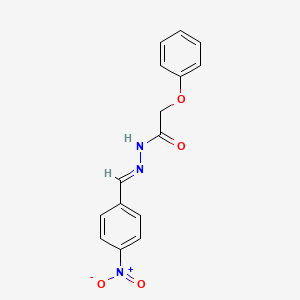
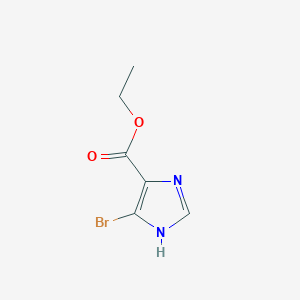

![7-Amino-5-oxo-6-phenethyl-5,6-dihydro[1,6]naphthyridine-8-carbonitrile](/img/structure/B2922136.png)
![N-(3-methoxyphenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2922137.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2922138.png)